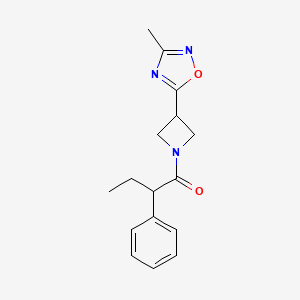

1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

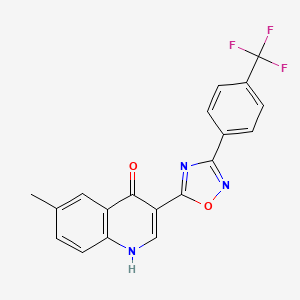

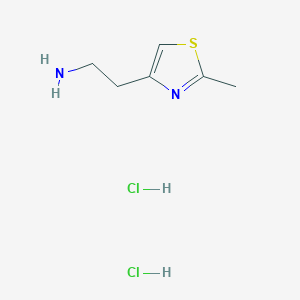

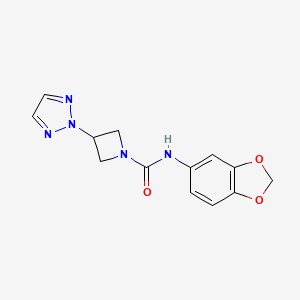

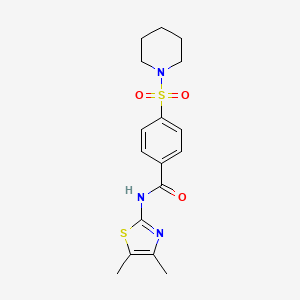

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one” is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, and acidity. For “1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one”, the predicted boiling point is 432.1±55.0 °C, and the predicted density is 1.26±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications

Synthesis and Characterization

The chemical compound 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one, belonging to a class of compounds with a 1,3,4-oxadiazole ring and azetidinone moiety, has been synthesized and characterized in various studies. These compounds are noted for their potential in creating antibacterial and antifungal agents. For instance, the synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives have shown significant antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). Similarly, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been prepared and screened for antimicrobial activities, displaying promising results against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Antibacterial and Antifungal Agents

The potential of these compounds as antibacterial and antifungal agents has been further explored in various research. One study synthesized 1-(5'-substituted phenyl-1', 3', 4'-oxadiazol-2'-yl)-3-chloro-4-substituted-2-azetidinones, demonstrating their antibacterial and antifungal activities and attempting to elucidate the structure-activity relationship (Giri, Kumar, & Nizamuddin, 1988). Another study focused on azetinone formation and its competitive reactions, highlighting the complex chemistry involved in synthesizing these compounds and their potential biological activities (Zoghbi & Warkentin, 1992).

Antineoplastic and Antitubercular Activity

Further research into the applications of these compounds includes the design, synthesis, and evaluation of tetrahydropyrimidine–isatin hybrids as potential antitubercular and antimalarial agents, showcasing the broad spectrum of pharmacological activities that can be targeted with these molecules (Akhaja & Raval, 2012). Additionally, the synthesis and anti-inflammatory activity of indolyl azetidinones indicate the potential of these compounds in developing new anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Molecular Docking and BSA Binding Studies

A notable study involves the in vitro biological assessment of 1,3,4-oxadiazole sandwiched by azinane and acetamides, supported by molecular docking and BSA binding studies. This research highlights the compound's modest antibacterial potential and its significant activity against various bacterial strains and enzymes, suggesting a promising approach for enhancing bioactivity through structural modification (Virk et al., 2023).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-14(12-7-5-4-6-8-12)16(20)19-9-13(10-19)15-17-11(2)18-21-15/h4-8,13-14H,3,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILSRDGHNYNRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-phenylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2779570.png)

![Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2779583.png)

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)